molecular formula C19H17NO4 B5744478 N-ethyl-6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

N-ethyl-6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B5744478
M. Wt: 323.3 g/mol
InChI Key: OXTIDORSVAMWBU-UHFFFAOYSA-N
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Description

N-ethyl-6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Properties

IUPAC Name

N-ethyl-6-methoxy-2-oxo-N-phenylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-20(14-7-5-4-6-8-14)18(21)16-12-13-11-15(23-2)9-10-17(13)24-19(16)22/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTIDORSVAMWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group present on the chromene core using methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with ethylamine and phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized chromene derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Substituted chromene derivatives with various functional groups.

Scientific Research Applications

N-ethyl-6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-ethyl-6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-ethyl-6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

    6-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the N-ethyl and N-phenyl groups, resulting in different biological activities.

    N-ethyl-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.

    N-phenyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the N-ethyl group, leading to variations in its pharmacokinetic profile.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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